molecular formula C5H9ClS B13542724 2-(Chloromethyl)thiolane CAS No. 58474-54-7

2-(Chloromethyl)thiolane

Cat. No.: B13542724
CAS No.: 58474-54-7
M. Wt: 136.64 g/mol
InChI Key: PODIYZISSNSCBH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)thiolane is a heterocyclic organic compound with the molecular formula C₅H₉ClS. It features a five-membered ring containing sulfur and a chloromethyl group attached to the ring. This compound is part of the thiolane family, which is known for its diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)thiolane typically involves the chloromethylation of thiolane. One common method includes the reaction of thiolane with formaldehyde and hydrochloric acid, resulting in the formation of this compound. The reaction is usually carried out under acidic conditions to facilitate the chloromethylation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The process involves the same chloromethylation reaction but is optimized for large-scale production with controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)thiolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Chloromethyl)thiolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)thiolane involves its interaction with various molecular targets. The chloromethyl group can react with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is the basis for its potential biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1λ6-thiolane-1,1-dione
  • 2-Chloromethyl-tetrahydro-thiophene
  • Thiophene derivatives

Uniqueness

2-(Chloromethyl)thiolane is unique due to its specific reactivity and the presence of both a chloromethyl group and a sulfur-containing ring. This combination allows for a wide range of chemical modifications and applications that are not possible with other similar compounds .

Properties

IUPAC Name

2-(chloromethyl)thiolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClS/c6-4-5-2-1-3-7-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODIYZISSNSCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449504
Record name Thiophene, 2-(chloromethyl)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58474-54-7
Record name Thiophene, 2-(chloromethyl)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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